S-Ethyl 1H-imidazole-1-carbothioate
Description
The study of S-Ethyl 1H-imidazole-1-carbothioate is situated at the intersection of imidazole (B134444) chemistry and the development of specialized reagents for organic synthesis. Its academic importance is derived from its potential utility as a thiocarbonyl transfer agent, a class of compounds essential for constructing sulfur-containing molecules.
The chemistry of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, dates back to the 19th century. Its first synthesis was reported by Heinrich Debus in 1858. acs.org A pivotal moment in the application of imidazole chemistry to synthesis was the development of 1,1'-Carbonyldiimidazole (CDI). CDI established the principle of using the imidazole moiety as an excellent leaving group to activate a carbonyl group for subsequent reactions with nucleophiles.
This concept was logically extended to sulfur chemistry with the creation of the analogous thiourea, 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI). lifechempharma.comwikipedia.org TCDI is prepared from the reaction of thiophosgene (B130339) with two equivalents of imidazole and serves as a stable, safer alternative to the highly toxic thiophosgene. lifechempharma.comwikipedia.orgmoltuslab.comchemicalbook.com The development of TCDI demonstrated that the imidazole framework is equally effective at activating thiocarbonyl groups, paving the way for the investigation of a broader class of imidazole-1-carbothioates.
This compound belongs to the family of imidazole-based activating agents. This family is headlined by the extensively used 1,1'-Carbonyldiimidazole (CDI) and its sulfur counterpart, 1,1'-Thiocarbonyldiimidazole (TCDI). wikipedia.org These parent compounds feature two imidazole rings attached to a central carbonyl (C=O) or thiocarbonyl (C=S) group, respectively.
The reactivity of these agents can be modulated by replacing one of the imidazole rings with another functional group. For instance, replacing an imidazole in CDI with an ethoxy group yields Ethyl 1H-imidazole-1-carboxylate (EImC), a well-known liquid carbonylating reagent. sigmaaldrich.comnih.govsigmaaldrich.com By direct analogy, this compound can be viewed as a derivative of TCDI where one imidazole ring has been formally substituted with an ethyl thioether (-SEt) group.
In this class of compounds, the imidazole ring functions as a superb leaving group. This property renders the carbon atom of the attached thiocarbonyl group highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. The presence of the S-ethyl group, as opposed to a second imidazole ring (as in TCDI), is expected to fine-tune this reactivity, altering the electronic and steric properties of the molecule and potentially offering a different profile of stability, solubility, and selectivity in chemical reactions.
The academic interest in this compound stems from the critical importance of thiocarbonyl compounds in various fields. Thioureas, thioamides, thiocarbamates, and other sulfur-containing heterocycles are prevalent motifs in medicinal chemistry and materials science. researchgate.netnih.gov Consequently, there is a continuous demand for new and efficient reagents that can introduce the thiocarbonyl functional group cleanly and selectively.
While 1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile reagent, its nature as a symmetrical, solid compound may not be ideal for all applications. The investigation of this compound as a distinct chemical entity is rationalized by its potential to offer advantages over TCDI:
Modified Reactivity: The electronic properties of the S-ethyl group differ from those of a second imidazole ring, which would predictably alter the electrophilicity of the thiocarbonyl carbon. This could lead to enhanced or suppressed reactivity, enabling more selective transformations.
Physical Properties: As an unsymmetrical, and likely liquid, derivative, it may offer improved solubility in a wider range of organic solvents compared to the solid TCDI, facilitating its use in solution-phase synthesis.
Mechanistic Diversity: The reaction of this compound with a nucleophile would release ethanethiolate as a byproduct alongside imidazole, leading to a different reaction environment compared to the release of two equivalents of imidazole from TCDI. This could influence reaction kinetics and equilibria.
These potential differences justify its investigation as a unique tool in the synthetic chemist's arsenal (B13267) for accessing complex sulfur-containing molecules.
Based on the well-documented reactivity of its parent compound, TCDI, the key research avenues for this compound are projected to focus on its application as a thiocarbonyl transfer agent. wikipedia.orgmoltuslab.comchemicalbook.comguidechem.com
Potential applications that warrant academic exploration include:
Synthesis of Thioureas and Thioamides: Reacting the compound with primary and secondary amines would be a primary route to synthesizing unsymmetrical thioureas and thioamides, which are important pharmacophores. moltuslab.comresearchgate.net
Synthesis of Thionocarbonates and Thiocarbamates: Its reaction with alcohols and diols could provide access to thionocarbonates, which are key intermediates in stereospecific transformations like the Corey-Winter olefin synthesis. moltuslab.comchemicalbook.com Similarly, reactions with amino alcohols could yield thiocarbamates.
Deoxygenation Reactions: By analogy to TCDI's role in the Barton-McCombie deoxygenation, this compound could be investigated for its ability to convert alcohols into their corresponding thiocarbonyl derivatives (imidazolides or S-alkyl thioesters), which can then be reduced to alkanes. moltuslab.comchemicalbook.com
Heterocycle Synthesis: As a bifunctional reagent, it could participate in cyclization reactions to form novel sulfur-containing heterocyclic systems. cdnsciencepub.com
A significant area of research would involve directly comparing the reactivity, selectivity, and substrate scope of this compound with both TCDI and other thiocarbonylating agents to clearly define its unique advantages in organic synthesis.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Physical State | Not available in searched literature |
| Boiling Point | Not available in searched literature |
| Density | Not available in searched literature |
Structure
3D Structure
Properties
CAS No. |
62457-85-6 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
S-ethyl imidazole-1-carbothioate |
InChI |
InChI=1S/C6H8N2OS/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 |
InChI Key |
LCGVMWKSRRKXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for S Ethyl 1h Imidazole 1 Carbothioate
Established and Emerging Synthetic Routes to S-Ethyl 1H-imidazole-1-carbothioate
The preparation of this compound can be achieved through established chemical principles, with ongoing research exploring more efficient and selective methods.
Direct Thiocarbonylation of Imidazoles
A primary and direct method for the synthesis of this compound involves the acylation of imidazole (B134444) with a suitable thiocarbonylating agent. This approach is analogous to the synthesis of the corresponding oxygen ester, 1-ethoxycarbonylimidazole, where imidazole is reacted with ethyl chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as benzene. The reaction proceeds by nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of the chloroformate, with the base neutralizing the liberated hydrochloric acid. For the synthesis of the target thioester, the analogous sulfur-containing reagent, S-ethyl chlorothioformate, would be employed.
While specific literature detailing the synthesis of this compound via this exact route is not abundant, the established reactivity of imidazoles with acyl chlorides provides a strong basis for this synthetic strategy. The reaction would likely be carried out under anhydrous conditions to prevent hydrolysis of the chlorothioformate.
Transformation of Precursor Carbothioates or Imidazole Derivatives
An alternative strategy involves the use of a pre-activated imidazole species or a more reactive carbothioate precursor. One such precursor is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). TCDI is a commercially available solid that can also be prepared by reacting thiophosgene (B130339) with two equivalents of imidazole wikipedia.org. It serves as a safer and more manageable alternative to thiophosgene for introducing a thiocarbonyl group wikipedia.org.
The synthesis of this compound from TCDI would involve the displacement of one of the imidazole rings by an ethylthiolate nucleophile. This could be achieved by reacting TCDI with sodium ethanethiolate, which can be prepared from ethanethiol (B150549) and a strong base like sodium hydride. The imidazole group acts as a good leaving group, facilitating the formation of the desired thioester. This method offers the advantage of using a stable, solid thiocarbonylating agent and allows for the introduction of the ethylthio- group in a separate, controlled step.
Furthermore, the transformation of other imidazole derivatives can be considered. For instance, the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate (B1210189) is a known method for imidazole synthesis. While not a direct route to the target compound, subsequent functionalization of the thiol group and the imidazole nitrogen could potentially lead to this compound, although this would likely involve a multi-step and less efficient process.
Exploration of Catalytic Systems in this compound Synthesis
The development of catalytic systems for the synthesis of thioesters is an active area of research, aiming to improve efficiency, selectivity, and substrate scope. While specific catalytic methods for this compound are not extensively documented, general principles of metal-catalyzed and organocatalytic thioester formation can be applied.
Metal-Catalyzed Approaches to Thioester Formation
Metal-catalyzed carbonylation reactions represent a powerful tool for the synthesis of thioesters. Palladium-catalyzed thiocarbonylation of alkenes using carbon dioxide and thiols has been developed for the preparation of a broad array of thioesters rsc.org. This method proceeds under neutral conditions and demonstrates high regioselectivity rsc.org. While this specific methodology is for the thiocarbonylation of alkenes, it highlights the potential for palladium and other transition metals to catalyze the formation of thioester bonds. A hypothetical metal-catalyzed synthesis of this compound could involve the coupling of imidazole with a source of thiocarbonyl, such as carbon monoxide and ethanethiol, in the presence of a suitable metal catalyst and oxidant.
Organocatalytic and Biocatalytic Pathways for Selective Synthesis
Organocatalysis offers an alternative, metal-free approach to synthesis. While direct organocatalytic methods for the synthesis of this compound are not well-established, related transformations have been reported. For instance, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are known to catalyze a variety of reactions.
Biocatalytic approaches, employing enzymes to carry out chemical transformations, offer high selectivity and mild reaction conditions. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis has demonstrated the potential for enzymatic thioester synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
For the direct thiocarbonylation of imidazole with S-ethyl chlorothioformate, the selection of the base is critical. A non-nucleophilic organic base such as triethylamine is commonly used to scavenge the HCl produced during the reaction without competing with the imidazole nucleophile. The choice of solvent can also influence the reaction rate and solubility of the reactants. Anhydrous aprotic solvents like benzene, toluene (B28343), or tetrahydrofuran (B95107) (THF) are generally preferred to prevent unwanted side reactions.
In the case of using 1,1'-thiocarbonyldiimidazole (TCDI) as a precursor, the reaction conditions for the subsequent displacement with ethanethiolate would need to be optimized. The temperature and reaction time will depend on the reactivity of the specific reagents and the desired conversion rate.
Below is a hypothetical data table illustrating how reaction conditions could be optimized for the direct thiocarbonylation of imidazole.
Table 1: Hypothetical Optimization of the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Benzene | 0 to RT | 2.5 | 85 |
| 2 | Pyridine | THF | RT | 4 | 78 |
| 3 | Diisopropylethylamine | Dichloromethane | 0 to RT | 3 | 82 |
| 4 | Triethylamine | Toluene | 50 | 1.5 | 90 |
| 5 | None | - | - | - | <5 |
This table is for illustrative purposes and based on analogous reactions.
Investigation of Solvent Effects and Temperature Regimes
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and purity of this compound. Based on studies of similar imidazole acylation reactions, a range of solvents and temperature conditions can be considered.
For instance, in the synthesis of related imidazole derivatives like 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester, polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been employed. google.com These solvents are effective in solvating the reactants and facilitating the reaction. The reactions are often conducted at low temperatures, ranging from 0 to -5 °C, to control the reactivity of the acylating agent and minimize the formation of byproducts. google.com
Conversely, in the synthesis of 1,2,4-oxadiazol-5(4H)-ones using ethyl imidazole-1-carboxylate as a carbonylating agent, solvents like tetrahydrofuran (THF), DMF, and toluene have been investigated, with THF providing the best results at an elevated temperature of 80 °C. tsijournals.com This suggests that for the synthesis of this compound, a systematic investigation of both polar and non-polar aprotic solvents across a range of temperatures would be necessary to determine the optimal conditions.
The following table summarizes solvent and temperature conditions used in the synthesis of analogous imidazole compounds:
| Imidazole Derivative | Solvent(s) | Temperature (°C) | Reference |
| 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester | DMF, NMP | 0 to -5 | google.com |
| 1,2,4-Oxadiazol-5(4H)-ones (from EImC) | THF, DMF, Toluene | 80 | tsijournals.com |
| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | THF | -78 to RT | nih.gov |
| 2,4,5-Triphenyl imidazole | Methanol, Ethanol | Reflux | nih.gov |
This table is based on data for analogous compounds and suggests potential conditions for the synthesis of this compound.
Strategies for Sustainable and Atom-Economical Synthesis
Modern organic synthesis places a strong emphasis on the development of sustainable and atom-economical processes. For the synthesis of this compound, several strategies can be envisioned to align with these principles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis to the preparation of this compound could offer a more energy-efficient and rapid process. For example, the microwave-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported to be highly efficient. nih.gov
Catalytic Approaches: The use of catalysts can significantly enhance the sustainability of a synthetic route by reducing the need for stoichiometric reagents and enabling milder reaction conditions. While the direct acylation of imidazole may not always require a catalyst, exploring the use of reusable solid acid or base catalysts could streamline the work-up process and reduce waste. For instance, a patent describes the use of an inorganic-salt composite catalyst for the synthesis of 1H-imidazole-4-carboxylic acid. google.com
A hypothetical comparison of the atom economy for the proposed synthesis is presented below:
| Reactant 1 | Reactant 2 | Product | Byproduct | % Atom Economy (Theoretical) |
| Imidazole | S-Ethyl chlorothioformate | This compound | HCl | ~81% |
This calculation is based on the molecular weights of the reactants and the desired product.
Considerations for Regioselectivity and Diastereoselectivity in Analogous Imidazole-1-carbothioate Syntheses
Regioselectivity: In the synthesis of this compound from unsubstituted imidazole, regioselectivity is not a concern as both nitrogen atoms are equivalent. However, if a substituted imidazole is used as the starting material, the acylation can occur at either of the two non-equivalent nitrogen atoms, leading to a mixture of regioisomers. The regiochemical outcome is influenced by both steric and electronic factors of the substituent on the imidazole ring. For instance, in the synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles, regioselective outcomes have been reported, highlighting the importance of controlling the reaction conditions to favor the formation of the desired isomer. organic-chemistry.org
Diastereoselectivity: Diastereoselectivity becomes a relevant consideration when the synthesis involves the creation of one or more new stereocenters in a molecule that already contains a stereocenter. In the context of this compound synthesis, this would be pertinent if either the imidazole or the S-ethyl chlorothioformate precursor contained a chiral center. For example, if a chiral substituted imidazole were to be acylated, the reaction could potentially lead to a mixture of diastereomers. The control of diastereoselectivity in such cases would require the use of chiral auxiliaries, catalysts, or reaction conditions that favor the formation of one diastereomer over the other. While the provided literature does not specifically address the diastereoselective synthesis of imidazole-1-carbothioates, the general principles of asymmetric synthesis would apply.
Mechanistic Studies of S Ethyl 1h Imidazole 1 Carbothioate Reactivity
Fundamental Reaction Mechanisms Involving the Carbothioate Moiety of S-Ethyl 1H-imidazole-1-carbothioate
The carbothioate functional group is the primary site of reactivity in this compound. Its behavior is dictated by the electrophilic nature of the carbonyl carbon and the stability of the associated leaving groups.
Nucleophilic acyl substitution is a principal reaction pathway for carboxylic acid derivatives, including this compound. libretexts.orglibretexts.org This reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.com The general mechanism is a two-step process: nucleophilic addition followed by elimination. libretexts.orglibretexts.org
First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgvaia.com This intermediate is typically unstable. In the second step, the carbonyl π-bond is reformed by the elimination of one of the substituents originally attached to the carbonyl carbon. libretexts.org The group that is eliminated is the better leaving group, which is generally the weaker base. masterorganicchemistry.com
In the case of this compound, two potential leaving groups are attached to the acyl carbon: the imidazole (B134444) ring and the ethylthiolate group (-SEt). The reactivity of thioesters like this one is generally higher than that of amides and esters but lower than that of acyl halides and anhydrides. libretexts.org This is because the resonance donation from the sulfur atom's lone pairs to the carbonyl is less effective than that of oxygen or nitrogen, making the carbonyl carbon more electrophilic. nih.gov
The reaction with a given nucleophile (Nuc:-) can proceed via two main pathways:
Attack and expulsion of the imidazole group: The nucleophile attacks the carbonyl, and the resulting tetrahedral intermediate collapses, expelling the imidazole anion. This pathway is favorable because the imidazole anion is stabilized by resonance and the aromaticity of the ring, making it a good leaving group.
Attack and expulsion of the ethylthiolate group: Alternatively, the ethylthiolate anion (EtS⁻) can be eliminated. Thiolates are also relatively stable and function as good leaving groups.
The outcome often depends on the reaction conditions and the nature of the nucleophile. For instance, studies on similar thioesters have shown they are susceptible to attack by various nucleophiles, including thiols and amines. nih.gov Imidazole itself has been observed to act as a nucleophilic catalyst in the hydrolysis of thioesters. nih.govacs.org
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution This table provides a qualitative ranking of reactivity towards nucleophiles.
| Derivative Class | General Structure | Leaving Group (Y) | Reactivity |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |
| Thioester | R-CO-SR' | R'S⁻ | Moderate |
| Ester | R-CO-OR' | R'O⁻ | Low |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Lowest |
Beyond ionic pathways, the carbothioate moiety can participate in radical reactions. Research has demonstrated that alkyl imidazole-1-carbothioates are effective precursors in radical-mediated phosphination reactions. nih.gov This indicates that the molecule can undergo homolytic cleavage to generate radical intermediates under specific conditions.
A typical radical mechanism involves three phases:
Initiation: A radical initiator (e.g., AIBN or peroxide) or photochemical energy is used to generate a radical species. This initiator can then abstract an atom from the molecule or induce its fragmentation to create a new radical.
Propagation: The generated radical intermediate reacts with another molecule to form the desired product and regenerate a radical species, which continues the chain reaction. In the context of this compound, this could involve a radical attack at the sulfur atom or the carbonyl group.
Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction.
The utility of imidazole-1-carbothioates in these reactions stems from the mild conditions under which they can generate radicals, allowing for chemoselective transformations that might not be possible with more aggressive ionic methods. nih.gov
Pericyclic reactions are concerted processes that occur through a cyclic transition state, involving a reorganization of bonding electrons without the formation of intermediates. unina.itmsu.edu While there are no documented examples of this compound itself undergoing pericyclic reactions, its structure contains functionalities that could potentially participate in such transformations, particularly sigmatropic rearrangements. libretexts.org
A relevant example is the thio-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. libretexts.org For this to occur, an allyl group would need to be present. If a derivative, such as S-allyl 1H-imidazole-1-carbothioate, were synthesized, it could theoretically undergo a rearrangement where the allyl group migrates from the sulfur atom to the C-2 position of the imidazole ring. Such reactions are valuable for forming new carbon-carbon bonds with high stereoselectivity. libretexts.org
These reactions are governed by the principles of orbital symmetry, and their feasibility often depends on whether the reaction is initiated by heat or by light. unina.itlibretexts.org
Role of the Imidazole Ring in Directing and Modulating Reactivity
The imidazole ring is not a passive spectator in the chemistry of this compound. It actively modulates the reactivity of the carbothioate group through significant electronic effects.
The electronic influence of the imidazole ring on the attached acyl group is twofold. The reactivity of an acyl derivative is largely determined by the electrophilicity of its carbonyl carbon, which is influenced by both inductive and resonance effects of the substituent. libretexts.org
Resonance Donation: The nitrogen atom at the N-1 position is directly bonded to the carbonyl carbon. Its lone pair of electrons can be delocalized into the carbonyl group through resonance. This effect is similar to what is observed in amides and tends to decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles. libretexts.org
Inductive Withdrawal: Conversely, the second nitrogen atom (N-3) in the imidazole ring exerts a strong electron-withdrawing inductive effect due to its electronegativity. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In a simple imidazole molecule, tautomerism involves the migration of a proton between the two nitrogen atoms. However, in this compound, the carbothioate group at the N-1 position prevents this direct tautomeric shift.
Despite this, the reactivity of the molecule can be profoundly influenced by the protonation state of the N-3 nitrogen. Under acidic conditions, the lone pair on N-3 can be protonated to form an imidazolium (B1220033) cation. This protonation has two major consequences:
Enhanced Electrophilicity: The resulting positively charged imidazolium ring becomes a much stronger electron-withdrawing group. This significantly increases the electrophilicity of the carbonyl carbon, making the molecule far more reactive towards even weak nucleophiles.
Improved Leaving Group: The protonated imidazolium ring is an exceptionally stable and effective leaving group, further promoting nucleophilic acyl substitution reactions.
Therefore, by controlling the pH of the reaction medium, it is possible to modulate the reactivity of this compound, directing the reaction outcomes. Studies on related copper complexes have also highlighted that substituents on the imidazole ring can significantly alter the electronic features and oxidative reactivity of the system. nih.gov
Table 2: Summary of Potential Reaction Pathways for this compound
| Reaction Type | Section | Key Features |
|---|---|---|
| Nucleophilic Acyl Substitution | 3.1.1 | Addition-elimination mechanism; Imidazole and ethylthiolate are potential leaving groups. libretexts.orglibretexts.orgmasterorganicchemistry.com |
| Radical-Mediated Reaction | 3.1.2 | Involves radical intermediates; useful for phosphination. nih.gov |
| Pericyclic Rearrangement | 3.1.3 | Concerted mechanism via a cyclic transition state; hypothetical for this compound without modification. unina.itlibretexts.org |
| Acid-Catalyzed Substitution | 3.2.2 | Protonation at N-3 enhances carbonyl electrophilicity and leaving group ability. |
Information on "this compound" is Not Available
Following a comprehensive search of publicly available scientific databases and literature, no specific information could be found for the chemical compound This compound . The search queries consistently redirected to a different, though related, compound: Ethyl 1H-imidazole-1-carboxylate .
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Applications of S Ethyl 1h Imidazole 1 Carbothioate in Contemporary Organic Synthesis
Development of Novel Multicomponent and Cascade Reactions Utilizing S-Ethyl 1H-imidazole-1-carbothioate
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Theoretical and Computational Chemistry Investigations of S Ethyl 1h Imidazole 1 Carbothioate
Quantum Chemical Characterization of S-Ethyl 1H-imidazole-1-carbothioate Molecular Structure and Electronic Properties
A fundamental aspect of understanding a molecule is the detailed characterization of its molecular and electronic properties through quantum chemical calculations. This typically involves a multi-faceted approach.
Electronic Structure Analysis
An analysis of the electronic structure would provide a deep understanding of the charge distribution, the nature of chemical bonds, and the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). This information is critical for predicting a molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. For this compound, such an analysis would be particularly insightful in comparing the electronic effects of the carbothioate group versus the carboxylate group in its more studied analogue. However, specific data on charge distribution, bond orders, and HOMO-LUMO energies for this compound are not available in the current body of scientific literature.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds, such as the ethyl group in this compound, can exist in various conformations. A conformational analysis, coupled with the mapping of the potential energy surface, helps identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding the molecule's shape and how it might interact with other molecules. At present, there are no published studies detailing the potential energy surface or the preferred conformations of this compound.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the identification and characterization of the compound in experimental settings. The absence of published computational studies on this compound means that predicted vibrational frequencies and chemical shifts for this specific molecule are not available.
Computational Modeling of this compound Reaction Mechanisms
Understanding how a molecule behaves in chemical reactions is another key area where computational chemistry provides invaluable insights.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways and determine the activation energies, which govern the reaction rates. For this compound, DFT studies could elucidate its reactivity in various chemical transformations. However, the scientific literature does not currently contain any DFT studies focused on the reaction pathways and transition states involving this compound.
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with solvent molecules. This is crucial for understanding how the solvent can influence the molecule's conformation and reactivity. MD simulations could reveal important details about the dynamic behavior of this compound in different environments. As with other computational aspects, there is no published research available on MD simulations of this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Imidazole-Carbothioates
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. For analogous imidazole-carbothioates, a QSRR study would involve synthesizing a series of related compounds and measuring their reactivity in a specific reaction, for example, the rate of a nucleophilic substitution reaction.
The development of a QSRR model for imidazole-carbothioates would typically follow these steps:
Data Set Selection: A diverse set of imidazole-carbothioate analogues would be selected. This set would include variations in the substituent on the imidazole (B134444) ring and modifications to the ethyl group of the carbothioate moiety.
Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall indices).
Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) would be employed to build a mathematical equation that correlates the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
A hypothetical QSRR study on a series of imidazole-carbothioates might reveal that the reactivity is strongly correlated with the electronic properties of the imidazole ring and the steric hindrance around the carbonyl group. For instance, electron-withdrawing substituents on the imidazole ring could increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
To illustrate the potential findings of a QSRR study, a hypothetical data table is presented below. This table showcases the kind of data that would be generated and used to build a QSRR model for a series of analogous imidazole-carbothioates.
| Compound | Substituent (R) | Log(k) | HOMO (eV) | LUMO (eV) | Steric Parameter (Es) |
| 1 | H | -2.5 | -6.8 | -1.2 | -0.07 |
| 2 | CH3 | -2.8 | -6.7 | -1.1 | -1.24 |
| 3 | Cl | -2.1 | -7.1 | -1.5 | -0.97 |
| 4 | NO2 | -1.5 | -7.5 | -2.0 | -2.52 |
In this hypothetical table, 'Log(k)' represents the logarithm of the reaction rate constant (a measure of reactivity), while HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and a steric parameter (Es) are the calculated molecular descriptors. A QSRR model derived from this data could provide a mathematical equation to predict the reactivity of other imidazole-carbothioates based on their calculated descriptor values.
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Compound Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science, and their application to reactivity prediction is a rapidly growing area of research. youtube.comresearchgate.net For a compound like this compound and its analogues, ML and AI can offer more sophisticated and predictive models than traditional QSRR methods.
Machine Learning in Reactivity Prediction:
Machine learning algorithms, such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can handle complex, non-linear relationships between molecular features and reactivity. nih.gov These models are trained on large datasets of chemical reactions and can learn to predict the outcome of a reaction, including the yield and the most likely products.
For imidazole-carbothioates, an ML model could be trained on a database of known reactions involving similar compounds. The model would learn to recognize the patterns in the molecular structures of the reactants and reagents that lead to a particular reactive outcome. This would enable the prediction of how this compound might react under a variety of conditions, without the need for extensive laboratory experiments.
Artificial Neural Networks (ANNs):
Artificial Neural Networks are a class of ML algorithms inspired by the structure and function of the human brain. researchgate.net They consist of interconnected nodes, or "neurons," organized in layers. In the context of chemistry, an ANN can be trained to predict the biological activity or reactivity of a molecule based on its structural parameters. researchgate.net For a series of imidazole derivatives, an ANN model could be developed to predict their antimicrobial or antifungal activity, which is a reflection of their chemical reactivity in a biological system. nih.govresearchgate.net The correlation coefficients obtained in such studies for training, validation, and testing sets of imidazole derivatives often demonstrate the high predictive power of these models. researchgate.net
A hypothetical example of data that could be used to train an ANN for predicting the reactivity of imidazole-carbothioates is shown in the table below. The model would learn the complex relationships between the input descriptors and the observed reactivity.
| Compound ID | Molecular Weight | LogP | Surface Area (Ų) | Dipole Moment (Debye) | Reactivity (Yield %) |
| Im-COSEt-01 | 170.22 | 1.5 | 180.5 | 3.2 | 85 |
| Im-COSEt-02 | 184.25 | 1.8 | 195.2 | 3.5 | 78 |
| Im-COSEt-03 | 204.66 | 1.2 | 190.8 | 4.1 | 92 |
| Im-COSEt-04 | 215.22 | 1.6 | 205.1 | 3.8 | 88 |
AI in Compound Design:
Beyond prediction, AI can be used for de novo compound design. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in a set of known molecules and then generate new, virtual molecules with desired properties.
In the context of this compound, a generative model could be trained on a library of imidazole-containing compounds with known reactivity profiles. The model could then be tasked with designing new imidazole-carbothioates that are predicted to have enhanced reactivity or specific selectivity for a target reaction. This approach accelerates the discovery of novel compounds with tailored functionalities, bypassing the often time-consuming and resource-intensive process of traditional chemical synthesis and screening.
The integration of QSRR, machine learning, and artificial intelligence into the study of this compound and its analogues holds immense promise for elucidating their reactivity and for the rational design of new chemical entities with optimized properties.
Advanced Research Methodologies and Analytical Techniques Applied to S Ethyl 1h Imidazole 1 Carbothioate Studies
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing
High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of S-Ethyl 1H-imidazole-1-carbothioate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.
1D NMR (¹H and ¹³C): For this compound, ¹H NMR spectroscopy would provide critical information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ethyl group would exhibit a characteristic triplet and quartet pattern, while the protons on the imidazole (B134444) ring would appear as distinct singlets or doublets depending on their coupling. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their electronic environments, including the characteristic thiocarbonyl carbon (C=S). For the closely related oxygen analog, Ethyl 1H-imidazole-1-carboxylate, ¹H and ¹³C NMR data are available and provide a reference point for expected chemical shifts. nih.gov
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule.
COSY experiments would reveal proton-proton couplings, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group and the couplings between the imidazole ring protons.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC is crucial for identifying longer-range (2-3 bond) correlations, which would definitively link the ethyl group to the thiocarbamate moiety and the thiocarbamate to the imidazole ring. For example, correlations would be expected from the ethyl CH₂ protons to the thiocarbonyl carbon and from the imidazole protons to the same thiocarbonyl carbon. Advanced NMR techniques are routinely used for the structural characterization of complex heterocyclic compounds. ipb.pt
Solid-State NMR (ssNMR): In cases where this compound or its derivatives are crystalline or amorphous solids, ssNMR can provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material, offering insights into its conformation and packing in the solid state. This has been effectively used to study the tautomeric forms and hydrogen bonding in other imidazole derivatives. conicet.gov.arnih.gov
Table 1: Representative NMR Data for Imidazole Derivatives
| Compound | Technique | Nucleus | Chemical Shift (ppm) and Multiplicity | Solvent |
| 5-methyl-4-phenyl-1H-imidazole | ¹H NMR | ¹H | 12.08 (s, 1H), 7.61 (dd, 2H), 7.59 (s, 1H), 7.39 (dd, 2H), 7.23-7.19 (m, 1H), 2.37 (s, 3H) | DMSO |
| 5-methyl-4-phenyl-1H-imidazole | ¹³C NMR | ¹³C | 134.2, 128.9, 126.3, 126.0, 12.5 | DMSO |
| Ethyl 1H-imidazole-1-carboxylate | ¹H NMR | ¹H | 8.14 (s, 1H), 7.45 (s, 1H), 7.07 (s, 1H), 4.45 (q, 2H), 1.40 (t, 3H) | CDCl₃ |
| Ethyl 1H-imidazole-1-carboxylate | ¹³C NMR | ¹³C | 148.2, 136.9, 130.2, 117.1, 64.8, 14.3 | CDCl₃ |
This table presents data for related imidazole compounds to illustrate the application of NMR spectroscopy. The data for 5-methyl-4-phenyl-1H-imidazole is from a study on the synthesis of imidazole derivatives. rsc.org The data for Ethyl 1H-imidazole-1-carboxylate is from publicly available spectral databases.
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of this compound and for gaining structural insights through fragmentation analysis.
Exact Mass Measurement: HRMS, often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For instance, HRMS has been used to confirm the elemental composition of various imidazole derivatives in synthetic studies. rsc.org
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, the cleavage of the C-S bond, and the fragmentation of the imidazole ring. This information is crucial for distinguishing between isomers and for identifying the compound in complex mixtures. The analysis of fragmentation patterns is a standard method for the structural confirmation of newly synthesized compounds. sigmaaldrich.com
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.com
Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The C=S (thiocarbonyl) stretching vibration is a key diagnostic peak, typically appearing in the region of 1250-1020 cm⁻¹. Other important bands would include the C-N stretching vibrations of the imidazole ring and the C-H stretching and bending vibrations of the ethyl group and the aromatic ring. FT-IR spectroscopy has been used to characterize thiocarbamates and imidazole-containing compounds. sigmaaldrich.comnih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=S bond, being highly polarizable, often gives a strong Raman signal. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, where water absorption can be problematic in IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) are advanced techniques that can provide significantly enhanced signals for molecules adsorbed on metal surfaces, offering insights into orientation and bonding. mdpi.com
Table 2: Key Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C=S (Thiocarbonyl) | Stretch | 1250 - 1020 | IR, Raman |
| C=O (Carbonyl) | Stretch | 1750 - 1650 | IR, Raman |
| C-N (Imidazole) | Stretch | 1350 - 1250 | IR, Raman |
| C-H (Aromatic) | Stretch | 3100 - 3000 | IR, Raman |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | IR, Raman |
This table provides typical vibrational frequency ranges for the functional groups present in or related to this compound, based on established spectroscopic principles.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnsf.gov For a derivative of this compound that can be grown as a single crystal, this technique would provide precise data on bond lengths, bond angles, and torsional angles. This information would confirm the connectivity of the atoms, the planarity of the imidazole ring, and the conformation of the S-ethylcarbothioate substituent relative to the ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. Numerous studies on imidazole derivatives have utilized X-ray crystallography to elucidate their molecular and supramolecular structures. mdpi.comresearchgate.net
Advanced Chromatographic Techniques for Separation, Purification, and Analysis of Reaction Mixtures
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced version, UHPLC, are the most widely used techniques for the analysis of imidazole derivatives. wiley.comresearchgate.net Reversed-phase HPLC with a C18 column is a common starting point. The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of water and acetonitrile (B52724) or methanol) and the pH. UHPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and lower solvent consumption. The detection is typically performed using a UV detector, as the imidazole ring possesses a strong chromophore. For compounds lacking a strong chromophore, derivatization can be employed to enhance detection. rsc.org
HPLC coupled to Mass Spectrometry (LC-MS): The coupling of HPLC or UHPLC with a mass spectrometer provides a powerful two-dimensional analytical tool. mdpi.com It combines the separation power of chromatography with the high selectivity and sensitivity of mass detection. This is particularly valuable for identifying and quantifying trace amounts of this compound and its potential metabolites or degradation products in complex samples.
In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring
In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights. mdpi.com
By integrating a spectroscopic probe (e.g., IR, Raman, or NMR) directly into the reaction vessel, it is possible to track the concentrations of reactants, intermediates, and products as a function of time. This can help to identify transient species, determine reaction kinetics, and optimize reaction conditions for the synthesis of this compound. For example, operando Raman or IR spectroscopy could be used to follow the disappearance of starting materials and the appearance of the characteristic thiocarbonyl band of the product. The application of such techniques is becoming increasingly important for understanding complex reaction mechanisms in both academic and industrial settings. rsc.org The photolysis of thiocarbamates, for instance, has been monitored in real-time using UV-Vis spectrophotometry and ¹H NMR spectroscopy to elucidate the reaction pathway. nih.gov
Computational Screening and Virtual Design Methodologies for Related Imidazole-Carbothioate Scaffolds
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader family of imidazole-containing compounds and related carbothioate scaffolds are frequently subjected to advanced computational screening and virtual design methodologies. These in silico techniques are pivotal in modern drug discovery for identifying potential therapeutic agents, predicting their biological activities, and optimizing their molecular structures for enhanced efficacy and better pharmacokinetic profiles.
The general approach involves using the three-dimensional structure of a target protein, often obtained through X-ray crystallography or NMR spectroscopy, to dock a library of virtual compounds. The binding affinity and the interaction patterns between the small molecules and the protein's active site are then calculated using sophisticated scoring functions. This process allows for the rapid screening of vast chemical libraries to prioritize a smaller, more manageable number of candidates for synthesis and experimental testing.
Molecular Docking and Virtual Screening
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For imidazole-carbothioate scaffolds, this technique can elucidate key interactions between the imidazole ring, the carbothioate group, and the amino acid residues within the active site of a target enzyme or receptor.
In studies on related imidazole derivatives, molecular docking has been successfully employed to identify potential inhibitors for a variety of therapeutic targets. For instance, new classes of imidazole and benzimidazole (B57391) linked to ethionamide (B1671405) analogs have been designed and evaluated as potential antituberculosis agents by targeting the InhA enzyme. nih.gov Similarly, computational studies have explored the potential of imidazole derivatives as inhibitors for SARS-CoV-2 proteins, such as the main protease (Mpro), spike protein (Spro), and RNA-dependent RNA polymerase (RdRp). nih.gov These studies often report the binding energies and specific hydrogen bond or hydrophobic interactions that contribute to the stability of the ligand-protein complex.
The virtual screening process for a compound like this compound would typically involve the following steps:
Target Identification and Preparation: A biologically relevant target is selected, and its 3D structure is prepared for docking. This may involve the removal of water molecules, the addition of hydrogen atoms, and the definition of the binding site.
Ligand Library Preparation: A library of compounds, including the this compound scaffold and its virtual derivatives, is prepared. This involves generating 3D conformations for each molecule.
Docking Simulation: The ligand library is docked into the prepared target protein using software like AutoDock Vina, Glide, or FlexX. nih.gov
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The top-ranking compounds are then selected for further analysis.
Molecular Dynamics Simulations
To further refine the results from molecular docking and to understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations are often performed. MD simulations provide insights into the stability of the binding pose over time and can reveal important conformational changes in both the ligand and the protein that are not captured by static docking studies. For novel imidazole derivatives designed as potential HIV-1 reverse transcriptase inhibitors, MD simulations have been used to study the dynamic behavior of the protein-inhibitor complex and to identify essential amino acids for binding. nih.gov
Pharmacophore Modeling and ADMET Prediction
Pharmacophore modeling is another crucial aspect of virtual design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For the imidazole-carbothioate scaffold, a pharmacophore model could be generated based on known active compounds to guide the design of new derivatives with improved activity.
In addition to predicting biological activity, computational methods are extensively used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. In silico ADMET prediction helps in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures in drug development. Online tools and software packages are used to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. nih.gov
The table below summarizes the computational methodologies that would be applied in the study of this compound and its related scaffolds.
| Methodology | Application | Commonly Used Software | Illustrative Findings from Related Studies |
| Molecular Docking | Prediction of binding mode and affinity to a biological target. | AutoDock Vina, Glide, FlexX | Identification of key interactions between imidazole derivatives and the active sites of enzymes like InhA and HIV-1 reverse transcriptase. nih.govnih.gov |
| Virtual Screening | High-throughput screening of chemical libraries to identify hit compounds. | Various docking programs | Successful identification of novel inhibitors for various targets from large compound databases. |
| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of ligand-protein complexes. | GROMACS, AMBER, NAMD | Confirmation of stable binding of designed imidazole inhibitors within the target's active site over time. nih.gov |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Discovery Studio, MOE | Generation of 3D models to guide the design of new potent derivatives. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | SwissADME, QikProp | Prediction of drug-likeness and potential liabilities of newly designed compounds. nih.govnih.gov |
Future Research Directions and Interdisciplinary Prospects for S Ethyl 1h Imidazole 1 Carbothioate
Exploration of Novel Synthetic Transformations and Reaction Catalysis
The electrophilic nature of the carbonyl carbon in S-Ethyl 1H-imidazole-1-carbothioate makes it an excellent candidate as a thiocarbonyl transfer agent. Future research is poised to explore its utility in a variety of synthetic transformations. By analogy to the well-established reactivity of other carbonyl-azolides, this compound could serve as a precursor for the synthesis of a diverse array of sulfur-containing molecules.
Key research avenues include:
Thioacylation Reactions: Investigating its efficacy in the N-thioacylation of amines, O-thioacylation of alcohols, and C-thioacylation of carbanions to form thioamides, thionoesters, and thioketones, respectively. The imidazole (B134444) leaving group is expected to facilitate these reactions under mild conditions.
Catalyst Development: Exploring the potential of the imidazole ring within the molecule to participate in catalysis, either through intramolecular assistance or by acting as a ligand for transition metals. The development of catalytic cycles where this compound is a key reagent could lead to highly efficient and selective transformations.
Precursor for Heterocycle Synthesis: Utilizing the compound as a building block in multicomponent reactions for the construction of complex sulfur-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.govnih.gov
Development of this compound as a Chemical Probe in Mechanistic Biochemistry Studies
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The reactivity profile of this compound—predicted to be relatively stable in aqueous media yet highly reactive toward specific nucleophiles like cysteine thiols—makes it an attractive scaffold for designing targeted chemical probes. chemrxiv.org
Future development in this area could focus on:
Enzyme Inhibitor Design: Designing inhibitors that target enzymes with a reactive cysteine residue in their active site. The thioester would act as an electrophilic warhead, forming a covalent bond with the cysteine thiol, leading to irreversible inhibition. This strategy is particularly relevant for enzymes implicated in various diseases.
Activity-Based Protein Profiling (ABPP): Incorporating reporter tags (e.g., fluorophores or biotin) into the this compound structure. Such probes could be used to identify and profile the activity of specific enzyme families directly in complex biological samples, providing valuable insights into their function and regulation.
Mechanistic Studies: Using the compound to study the mechanism of thioesterase or deubiquitinating enzymes. The imidazole leaving group could offer a unique spectroscopic handle or influence the kinetics of the enzymatic reaction, providing detailed information about the catalytic process.
Integration of this compound Chemistry into Automated Synthesis and Flow Chemistry Platforms
The advancement of automated synthesis and flow chemistry offers unprecedented opportunities for rapid reaction optimization, library synthesis, and process intensification. nih.govrsc.org Integrating the synthesis and application of this compound into these platforms is a promising future direction.
Potential areas of integration are outlined in the table below:
| Platform | Application Area | Potential Advantages |
| Automated Batch Synthesis | High-Throughput Screening | Rapid generation of a library of this compound analogs for screening in biological or catalytic assays. |
| Reaction Optimization | Use of machine learning algorithms to rapidly explore reaction parameters (temperature, concentration, catalysts) for optimal synthesis or application. whiterose.ac.uk | |
| Flow Chemistry | On-Demand Reagent Generation | The synthesis of this compound, which may be moisture-sensitive, can be performed in-line and used immediately in a subsequent reaction step. |
| Enhanced Safety and Control | Precise control over reaction temperature and time, allowing for the safe handling of potentially exothermic reactions and reactive intermediates. nih.govscribd.com | |
| Multistep Synthesis | Development of continuous, multi-step processes where this compound is generated and consumed without isolation, improving overall efficiency. nih.gov |
This interactive table summarizes the potential integration of this compound into modern synthesis platforms.
Contribution to Fundamental Understanding of Thioester Reactivity in Complex Systems
Thioesters are central to numerous metabolic processes, including the citric acid cycle and fatty acid metabolism, where they function as activated acyl-group carriers. libretexts.org Despite their importance, the nuances of their reactivity in complex biological environments are not fully understood. This compound can serve as a model system to probe these fundamentals.
Future research in this domain can address:
Kinetics and Thermodynamics: Quantifying the rates of hydrolysis and aminolysis compared to other thioesters. The electron-withdrawing nature of the 1-imidazolyl group is expected to significantly activate the thioester carbonyl, and systematic studies can provide valuable data for structure-reactivity relationships. acs.org
Influence of the Microenvironment: Investigating how factors such as pH, solvent polarity, and the presence of metal ions affect the stability and reactivity of the thioester bond. usu.eduacs.org This is crucial for understanding its behavior in the heterogeneous environment of a cell.
Comparative Reactivity: A fluorogenic assay format could be developed to directly and continuously investigate the reaction rates between various thioesters, including this compound, and different nucleophiles to build a comprehensive reactivity map. chemrxiv.org
Advancements in Computational Predictions and Data-Driven Discovery for Imidazole-Carbothioates
Computational chemistry and data-driven approaches are transforming chemical research by enabling the prediction of molecular properties and the identification of novel compounds with desired functions. nih.gov These methods can be powerfully applied to the study of this compound and related compounds.
Key computational and data-driven research directions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
